molecular formula C14H11ClF3N5O B3035467 4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 321433-40-3

4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3035467
CAS No.: 321433-40-3
M. Wt: 357.72 g/mol
InChI Key: UNASGWQHVZJWKX-UHFFFAOYSA-N
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Description

4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C14H11ClF3N5O and its molecular weight is 357.72 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The presence of a -cf3 group in similar molecules has been shown to lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially alter the protein’s function, leading to the observed pharmacological effects.

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction is a potential pathway involved in the synthesis of this compound . The SM coupling reaction involves the formation of a carbon-carbon bond between two chemically differentiated fragments with the help of a metal catalyst .

Pharmacokinetics

The presence of a -cf3 group in similar molecules has been associated with improved drug potency , which could potentially influence the bioavailability of this compound.

Result of Action

Similar molecules with a -cf3 group have shown improved drug potency toward reverse transcriptase enzyme inhibition , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction used in the synthesis of this compound is known for its mild and functional group tolerant reaction conditions . Additionally, the organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign . These factors could potentially influence the action and stability of this compound.

Properties

IUPAC Name

4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N5O/c15-10-5-8(14(16,17)18)7-23-12(10)21-4-3-20-11-1-2-22-13(24)9(11)6-19/h1-2,5,7H,3-4H2,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNASGWQHVZJWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 3
Reactant of Route 3
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 4
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 5
Reactant of Route 5
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 6
Reactant of Route 6
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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